Structural Distinction: Diphenylmethyl vs. Phenethyl N‑Terminal Capping Group Defines a Unique mPGES-1 Chemotype
The target compound possesses a diphenylmethyl (benzhydryl) substituent on the piperidine‑1‑carboxamide nitrogen, distinguishing it from the closest catalogued analog 4‑(2,4‑dioxooxazolidin‑3‑yl)‑N‑phenethylpiperidine‑1‑carboxamide (CAS 2034385‑99‑2), which carries a phenethyl group at the same position . Although quantitative head-to-head bioactivity data are not publicly available for this specific pair, the patent review literature on mPGES-1 inhibitors establishes that N‑arylalkyl substitution size and lipophilicity are key drivers of inhibitory potency and isoform selectivity [1]. The diphenylmethyl group confers higher calculated logP and greater steric bulk compared to phenethyl, parameters that directly modulate binding to the hydrophobic active site of mPGES-1 [1].
| Evidence Dimension | N‑Terminal substituent identity and lipophilicity |
|---|---|
| Target Compound Data | Diphenylmethyl (benzhydryl) group; C22H23N3O4; MW 393.44; SMILES O=C(NC(C1=CC=CC=C1)C1=CC=CC=C1)N1CCC(CC1)N1C(=O)COC1=O |
| Comparator Or Baseline | Phenethyl group analog (CAS 2034385‑99‑2): 4‑(2,4‑dioxooxazolidin‑3‑yl)‑N‑phenethylpiperidine‑1‑carboxamide; correspondingly lower MW and logP |
| Quantified Difference | Qualitative structural difference; quantitative bioactivity difference not publicly reported |
| Conditions | Structural comparison derived from chemical databases and patent family assignments |
Why This Matters
The distinct N‑terminal substituent defines a unique chemotype within the mPGES-1 patent landscape; substituent choice directly impacts target engagement and ADME properties, making the compound non‑interchangeable with phenethyl or other N‑alkyl analogs.
- [1] Liedtke AJ, et al. Microsomal prostaglandin E2 synthase-1 inhibitors: a patent review. Expert Opin Ther Pat. 2017;27(9):1051-1066. PMID: 28627961. View Source
